2-(3-Butynyl)thiazolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Butynyl)thiazolidine is a heterocyclic organic compound that features a five-membered ring containing both sulfur and nitrogen atoms. This compound is part of the thiazolidine family, which is known for its diverse biological and pharmacological activities. The presence of the butynyl group at the second position of the thiazolidine ring adds unique chemical properties, making it a subject of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Butynyl)thiazolidine typically involves the condensation of a thiol with an aldehyde or ketone. One common method is the reaction between 3-butyn-1-amine and a thioaldehyde under mild conditions. This reaction can be catalyzed by acids or bases, and the choice of solvent can significantly affect the yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as multicomponent reactions or click chemistry. These methods are designed to improve selectivity, yield, and purity while minimizing the use of hazardous reagents and conditions .
Chemical Reactions Analysis
Types of Reactions
2-(3-Butynyl)thiazolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidine ring to a more saturated form.
Substitution: The butynyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiazolidine derivatives. These products can have enhanced biological activities and are often used in further research and development .
Scientific Research Applications
2-(3-Butynyl)thiazolidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound exhibits antimicrobial, anticancer, and anti-inflammatory activities, making it a valuable tool in biological studies.
Medicine: Due to its pharmacological properties, it is explored as a potential drug candidate for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism of action of 2-(3-Butynyl)thiazolidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or inflammation. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Thiazolidine-2,4-dione: Known for its antidiabetic properties.
Thiazole: Exhibits antimicrobial and anticancer activities.
Thiazolidinone: Used in the synthesis of various pharmaceuticals
Uniqueness
2-(3-Butynyl)thiazolidine is unique due to the presence of the butynyl group, which imparts distinct chemical properties and reactivity. This makes it a versatile compound for various synthetic and biological applications, distinguishing it from other thiazolidine derivatives .
Properties
CAS No. |
75606-41-6 |
---|---|
Molecular Formula |
C7H11NS |
Molecular Weight |
141.24 g/mol |
IUPAC Name |
2-but-3-ynyl-1,3-thiazolidine |
InChI |
InChI=1S/C7H11NS/c1-2-3-4-7-8-5-6-9-7/h1,7-8H,3-6H2 |
InChI Key |
AWNMZYWNQKGUGS-UHFFFAOYSA-N |
Canonical SMILES |
C#CCCC1NCCS1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.